molecular formula C8H5BrN2O2S B13452481 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13452481
M. Wt: 273.11 g/mol
InChI Key: BXBIJRVCKRULFO-UHFFFAOYSA-N
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Description

3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid: is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of thieno[2,3-b]pyridine followed by the introduction of an amino group and carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of environmentally benign solvents are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine substituent can be reduced to form hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted thienopyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential as a kinase inhibitor and other pharmacological activities.

    Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction disrupts key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: Lacks the amino and bromine substituents but shares the core structure.

    3-Aminothieno[2,3-b]pyridine-2-carboxamide: Similar structure with an amide group instead of a carboxylic acid.

    5-Bromothieno[2,3-b]pyridine-2-carboxylic acid: Lacks the amino group but has the bromine and carboxylic acid groups.

Uniqueness

The presence of both amino and bromine substituents, along with the carboxylic acid group, makes 3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid unique. These functional groups provide multiple sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C8H5BrN2O2S

Molecular Weight

273.11 g/mol

IUPAC Name

3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2S/c9-3-1-4-5(10)6(8(12)13)14-7(4)11-2-3/h1-2H,10H2,(H,12,13)

InChI Key

BXBIJRVCKRULFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(S2)C(=O)O)N)Br

Origin of Product

United States

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